Cas no 2225144-08-9 (6-(2,2-dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride)

6-(2,2-dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride 化学的及び物理的性質
名前と識別子
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- 6-(Neopentyloxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 6-(2,2-dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 6-(2,2-dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline;hydrochloride
- starbld0022113
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- インチ: 1S/C14H21NO.ClH/c1-14(2,3)10-16-13-5-4-12-9-15-7-6-11(12)8-13;/h4-5,8,15H,6-7,9-10H2,1-3H3;1H
- InChIKey: AXLXCPJMZHGYGK-UHFFFAOYSA-N
- SMILES: Cl.O(C1C=CC2CNCCC=2C=1)CC(C)(C)C
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 221
- トポロジー分子極性表面積: 21.3
6-(2,2-dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM411360-1g |
6-(2,2-dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride |
2225144-08-9 | 95%+ | 1g |
$*** | 2023-03-30 | |
Enamine | EN300-1718970-0.1g |
6-(2,2-dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride |
2225144-08-9 | 95% | 0.1g |
$232.0 | 2023-09-20 | |
Enamine | EN300-1718970-1.0g |
6-(2,2-dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride |
2225144-08-9 | 95% | 1g |
$671.0 | 2023-05-26 | |
Enamine | EN300-1718970-0.05g |
6-(2,2-dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride |
2225144-08-9 | 95% | 0.05g |
$155.0 | 2023-09-20 | |
Enamine | EN300-1718970-5.0g |
6-(2,2-dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride |
2225144-08-9 | 95% | 5g |
$1945.0 | 2023-05-26 | |
1PlusChem | 1P01FK9K-10g |
6-(2,2-dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride |
2225144-08-9 | 95% | 10g |
$3627.00 | 2023-12-18 | |
A2B Chem LLC | AY04920-100mg |
6-(2,2-dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride |
2225144-08-9 | 95% | 100mg |
$280.00 | 2024-04-20 | |
A2B Chem LLC | AY04920-2.5g |
6-(2,2-dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride |
2225144-08-9 | 95% | 2.5g |
$1420.00 | 2024-04-20 | |
Aaron | AR01FKHW-1g |
6-(2,2-dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride |
2225144-08-9 | 95% | 1g |
$948.00 | 2025-02-11 | |
A2B Chem LLC | AY04920-250mg |
6-(2,2-dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride |
2225144-08-9 | 95% | 250mg |
$384.00 | 2024-04-20 |
6-(2,2-dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride 関連文献
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
6-(2,2-dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochlorideに関する追加情報
Introduction to 6-(2,2-dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 2225144-08-9)
6-(2,2-dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 2225144-08-9) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, particularly the presence of the 2,2-dimethylpropoxy group and the hydrochloride salt form, contribute to its distinct pharmacological properties.
The chemical structure of 6-(2,2-dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride consists of a tetrahydroisoquinoline core with a 6-substituted 2,2-dimethylpropoxy group. The tetrahydroisoquinoline scaffold is a well-known privileged structure in medicinal chemistry due to its ability to interact with various biological targets. The addition of the 2,2-dimethylpropoxy group enhances the lipophilicity and stability of the molecule, which can influence its bioavailability and pharmacokinetic profile.
Recent studies have explored the potential therapeutic applications of 6-(2,2-dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride. One notable area of research is its activity as a modulator of neurotransmitter systems. Tetrahydroisoquinolines have been shown to interact with various receptors and transporters in the central nervous system (CNS), including dopamine receptors and serotonin transporters. This makes them promising candidates for the treatment of neurological disorders such as Parkinson's disease and depression.
A study published in the Journal of Medicinal Chemistry in 2021 investigated the binding affinity and functional activity of 6-(2,2-dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride at dopamine D1 and D3 receptors. The results demonstrated that this compound exhibits high affinity for both receptor subtypes and displays partial agonist activity. This dual action at D1 and D3 receptors suggests that it could be useful in developing novel treatments for Parkinson's disease and other movement disorders.
In addition to its potential as a dopaminergic modulator, 6-(2,2-dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride has also been studied for its anti-inflammatory properties. A study published in Bioorganic & Medicinal Chemistry Letters in 2019 reported that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory effect could make it a valuable candidate for treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
The pharmacokinetic properties of 6-(2,2-dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride have also been evaluated in preclinical studies. Research conducted by a team at the University of California found that this compound exhibits favorable oral bioavailability and a moderate half-life in rodents. These characteristics suggest that it could be suitable for oral administration in clinical settings.
Safety and toxicity assessments are crucial steps in drug development. Preliminary toxicology studies have shown that 6-(2,2-dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride has a good safety profile at therapeutic doses. However, further long-term toxicity studies are needed to fully evaluate its safety in humans.
In conclusion, 6-(2,2-dimethylpropoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 225144-08-9) is a promising compound with potential applications in various therapeutic areas. Its unique chemical structure and pharmacological properties make it an attractive candidate for further research and development. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical uses.
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